Zinc bis(2-ethylhexyl) dimaleate

Description

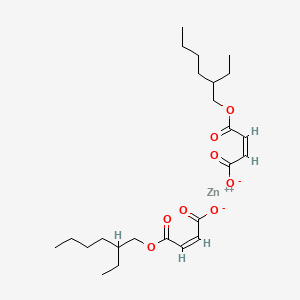

Zinc bis(2-ethylhexyl) dimaleate (CAS: 85237-80-5; EC: 286-442-7) is a metal-organic compound comprising a zinc cation coordinated with two bis(2-ethylhexyl) maleate anions. Its structure features branched 2-ethylhexyl ester groups attached to maleic acid, a dicarboxylic acid. This compound is notable for its applications in polymer stabilization, lubricant additives, and corrosion inhibition due to its thermal stability and metal-coordinating properties .

Key characteristics include:

Properties

CAS No. |

13560-77-5 |

|---|---|

Molecular Formula |

C24H38O8Zn |

Molecular Weight |

519.9 g/mol |

IUPAC Name |

zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate |

InChI |

InChI=1S/2C12H20O4.Zn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);/q;;+2/p-2/b2*8-7-; |

InChI Key |

GRLPGMSOIBAIPK-ATMONBRVSA-L |

Isomeric SMILES |

CCCCC(COC(=O)/C=C\C(=O)[O-])CC.CCCCC(COC(=O)/C=C\C(=O)[O-])CC.[Zn+2] |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)[O-].CCCCC(CC)COC(=O)C=CC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Scientific Research Applications

Zinc bis(2-ethylhexyl) dimaleate has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of esters and amides.

Biology: The compound is utilized in biological studies to investigate the role of zinc in biological systems and its potential therapeutic effects.

Medicine: this compound is explored for its potential use in medical treatments, such as in the development of new drugs and therapies.

Industry: It is employed in the manufacturing of various products, including lubricants, coatings, and plastics, due to its stabilizing and anti-corrosive properties.

Mechanism of Action

The mechanism by which zinc bis(2-ethylhexyl) dimaleate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins that require zinc as a cofactor.

Pathways Involved: this compound can influence various biochemical pathways, including those involved in DNA synthesis, cell division, and immune response.

Comparison with Similar Compounds

Bis(2-ethylhexyl) Phthalate (DEHP)

Structural differences : DEHP substitutes maleate with phthalate (ortho-benzenedicarboxylate), lacking the zinc cation.

Applications : DEHP is a widely used plasticizer in PVC, whereas zinc bis(2-ethylhexyl) dimaleate serves specialized roles in stabilization and lubrication .

Environmental behavior :

- DEHP exhibits higher environmental persistence, with annual sediment loads in aquatic systems (e.g., Portland Harbor) reaching 1.2–3.5 kg/year due to hydrophobic partitioning (log Kow ~7.5) .

Di-2-ethylhexyl Maleate (No Zinc)

Structural differences: This compound (CAS: Not explicitly listed; IR data in ) lacks the zinc cation, existing as a neutral diester. Physical properties:

- Solubility: Dissolves in non-polar solvents (e.g., CCl₄, CS₂) at 10% concentration, suggesting lower polarity than the zinc variant .

- Spectroscopy : IR spectra show strong C=O stretches at 1720–1740 cm⁻¹, similar to zinc analogs but without metal-oxygen bonding bands .

| Property | This compound | Di-2-ethylhexyl Maleate |

|---|---|---|

| Metal Content | Zinc (~10% by mass) | None |

| Thermal Stability | Enhanced (zinc-mediated) | Moderate |

| Applications | Lubricant additives | Solvent/resin modifier |

Key Research Findings

- Environmental Impact : DEHP’s sediment loads in Portland Harbor correlate with industrial discharge, while this compound’s fate remains understudied .

- Performance: Zinc derivatives exhibit superior thermal stability in polymers compared to non-metal esters, likely due to redox-inactive zinc coordination .

- Toxicity : DEHP is classified as a reproductive toxin; this compound’s toxicity profile is less documented but may involve zinc leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.